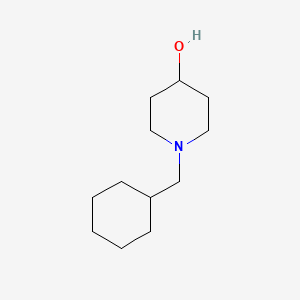

1-(Cyclohexylmethyl)piperidin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(cyclohexylmethyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO/c14-12-6-8-13(9-7-12)10-11-4-2-1-3-5-11/h11-12,14H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOPWAFHLXPKZFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CN2CCC(CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structural Elucidation and Synthetic Pathway Analysis of 1-(Cyclohexylmethyl)piperidin-4-ol: A Technical Monograph

An in-depth technical guide on the structural analysis, synthesis, and characterization of 1-(Cyclohexylmethyl)piperidin-4-ol , designed for researchers and drug development professionals.[1][2]

Executive Summary

1-(Cyclohexylmethyl)piperidin-4-ol (CAS: Derivative of 5382-16-1) represents a critical structural motif in medicinal chemistry, serving as a versatile scaffold for the development of neuroactive agents, particularly Sigma-1 receptor ligands and NMDA receptor antagonists.[1][2] Unlike its aromatic analogue (N-benzyl-4-piperidinol), the cyclohexylmethyl variant offers a unique lipophilic profile with distinct metabolic stability and steric characteristics.[1][2]

This guide provides a comprehensive analysis of the molecule’s physicochemical properties, a robust self-validating synthetic protocol via reductive amination, and a detailed spectroscopic breakdown (NMR, MS, IR) to ensure precise structural identification.[1][2]

Chemical Identity & Physicochemical Profiling[1][2][3]

Understanding the fundamental properties of the molecule is the first step in successful synthesis and application.[1][2]

| Property | Value / Description |

| IUPAC Name | 1-(Cyclohexylmethyl)piperidin-4-ol |

| Molecular Formula | C₁₂H₂₃NO |

| Molecular Weight | 197.32 g/mol |

| SMILES | OC1CCN(CC2CCCCC2)CC1 |

| LogP (Predicted) | ~2.1 (Moderate Lipophilicity) |

| pKa (Predicted) | ~9.5 (Basic Nitrogen) |

| H-Bond Donors/Acceptors | 1 Donor / 2 Acceptors |

| Physical State | Viscous oil or low-melting solid (dependent on purity) |

Structural Insight: The molecule consists of a 4-hydroxypiperidine core N-alkylated with a cyclohexylmethyl group.[1][2] The piperidine ring predominantly adopts a chair conformation with the hydroxyl group preferring the equatorial position to minimize 1,3-diaxial interactions, although H-bonding can influence this equilibrium.[1] The cyclohexylmethyl group adds significant hydrophobic bulk without the pi-stacking capability of a phenyl ring, altering receptor binding kinetics.[1][2]

Synthetic Methodology: Reductive Amination[1][6][7][8]

The most robust and "green" route to this compound is the Reductive Amination of 4-piperidinol with cyclohexanecarboxaldehyde.[1][2] This method is preferred over direct alkylation due to higher selectivity and the avoidance of over-alkylation byproducts.[1][2]

Reaction Mechanism & Logic

We utilize Sodium Triacetoxyborohydride (STAB) as the reducing agent.[2]

-

Why STAB? Unlike NaBH₄, STAB is mild and does not reduce the aldehyde or ketone starting material before the imine is formed.[1][2] It selectively reduces the iminium ion intermediate.[1][2]

-

Solvent Choice: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).[1][2] DCE is standard for STAB reactions but THF is a greener alternative.[1][2]

Experimental Protocol

Reagents:

-

Cyclohexanecarboxaldehyde (1.1 equiv)[2]

-

Sodium Triacetoxyborohydride (STAB) (1.4 equiv)[2]

-

Dichloromethane (DCM) or THF (Solvent)[2]

Step-by-Step Procedure:

-

Imine Formation: In a dry round-bottom flask under nitrogen atmosphere, dissolve 4-piperidinol (10 mmol) in DCM (30 mL). Add cyclohexanecarboxaldehyde (11 mmol).[2]

-

Activation: Add catalytic acetic acid to facilitate iminium ion formation. Stir at room temperature for 30 minutes.

-

Reduction: Cool the mixture to 0°C. Add STAB (14 mmol) portion-wise over 10 minutes. Note: Gas evolution may occur.[1][2]

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (System: 10% MeOH in DCM + 1% NH₄OH).[2]

-

Quench: Quench the reaction with saturated aqueous NaHCO₃ solution.

-

Workup: Extract the aqueous layer with DCM (3x).[1][2] Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: The crude oil is often pure enough (>95%), but can be purified via flash column chromatography (Silica gel, Gradient: 0-10% MeOH in DCM).[2]

Synthetic Workflow Diagram

Figure 1: Step-wise reductive amination workflow for high-yield synthesis.

Structural Characterization (The "Core")

To validate the identity of the synthesized compound, a multi-modal spectroscopic approach is required.[1][2]

Nuclear Magnetic Resonance (NMR) Analysis

¹H NMR (400 MHz, CDCl₃): The spectrum is characterized by the distinct separation of the piperidine ring protons and the cyclohexyl multiplet.[2]

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Logic |

| 3.65 - 3.75 | Multiplet (m) | 1H | H-4 | Methine proton adjacent to the hydroxyl group (deshielded).[1][2] |

| 2.75 - 2.85 | Broad Doublet (br d) | 2H | H-2eq, H-6eq | Equatorial protons alpha to Nitrogen.[1][2] |

| 2.05 - 2.15 | Doublet (d, J=7Hz) | 2H | N-CH₂-Cy | Methylene bridge connecting the rings.[1][2] |

| 2.00 - 2.10 | Triplet of doublets | 2H | H-2ax, H-6ax | Axial protons alpha to Nitrogen (shielded).[1][2] |

| 1.85 - 1.95 | Broad Doublet | 2H | H-3eq, H-5eq | Beta protons (equatorial).[1][2] |

| 1.60 - 1.75 | Multiplet | 5H | Cy-H | Cyclohexyl ring protons (equatorial/axial mix).[1][2] |

| 1.45 - 1.55 | Multiplet | 1H | Cy-CH | Methine of cyclohexyl group (junction).[1][2] |

| 1.10 - 1.30 | Multiplet | 4H | Cy-H | Remaining cyclohexyl protons.[1][2] |

| 0.80 - 0.95 | Multiplet | 2H | Cy-H (Axial) | Distal axial protons of cyclohexyl ring.[1][2] |

¹³C NMR (100 MHz, CDCl₃): Key diagnostic peaks:

Mass Spectrometry (MS) Fragmentation

Ionization: ESI+ or EI Molecular Ion: [M+H]⁺ = 198.2[1][2]

Fragmentation Logic:

-

Alpha-Cleavage: The most dominant fragmentation in amines.[1][2] Cleavage occurs adjacent to the nitrogen atom.[1][2]

-

Loss of Water: Common in alcohols (M-18), though less prominent in ESI than EI.[1][2]

-

Tropylium-like Rearrangement: Not applicable here (no aromatic ring), but cyclohexyl cation formation is possible.[1][2]

Figure 2: Proposed Mass Spectrometry fragmentation pathway.

Functional Applications in Drug Discovery[1][9]

This scaffold is not merely a chemical curiosity; it is a functional "building block" in medicinal chemistry.

-

Sigma Receptor Ligands: The N-alkyl piperidine motif is a classic pharmacophore for Sigma-1 (σ1) receptors.[1][2] The cyclohexyl group mimics the hydrophobic pocket binding usually occupied by phenyl groups in compounds like haloperidol, but with different electronic properties.[1][2]

-

NMDA Antagonists: Analogues of ifenprodil often utilize 4-substituted piperidines.[1][2] The 1-(cyclohexylmethyl) group provides bulk tolerance in the GluN2B subunit binding pocket.[1][2]

-

Neuroprotection: Research suggests that sigma-1 agonists derived from this scaffold possess neuroprotective properties, potentially useful in Alzheimer's or stroke models.[1][2]

Safety & Handling

-

Hazard Identification: Irritant to eyes, respiratory system, and skin.[1][2]

-

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the amine or absorption of moisture (hygroscopic).[2]

-

PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat.[1][2] Handle inside a fume hood.

References

-

Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". Journal of Organic Chemistry.

-

PubChem. (n.d.).[1][2][4] "Compound Summary: Piperidin-4-ol" (Precursor Data).[1][2] National Library of Medicine.[1][2]

-

Mullins, R. (2020).[2] "Advanced Organic Synthesis: Methods and Techniques". Department of Chemistry, Xavier University.[2] (General reference for reductive amination protocols).

-

Dana Bioscience. (2023).[1][2] "1-(Cyclohexylmethyl)piperidin-4-ol Product Page".[1][2]

-

RSC ChemSpider. (n.d.).[1][2] "Search for N-substituted Piperidines". Royal Society of Chemistry.[1][2]

Sources

An In-Depth Technical Guide to 1-(Cyclohexylmethyl)piperidin-4-ol: Synthesis, Properties, and Pharmacological Context

Executive Summary: 1-(Cyclohexylmethyl)piperidin-4-ol is a heterocyclic organic compound featuring a central piperidine ring, a key structural motif in a vast array of pharmaceuticals and natural alkaloids. This guide provides a comprehensive technical overview of the molecule, detailing its physicochemical properties, a robust and logical synthetic pathway, and an exploration of its pharmacological significance. The presence of a 4-hydroxyl group offers a crucial point for hydrogen bonding interactions, while the N-cyclohexylmethyl substituent imparts significant lipophilicity, making this compound a valuable scaffold for researchers and professionals in drug discovery and development.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone of medicinal chemistry.[1][2] Its derivatives are integral to more than twenty classes of pharmaceuticals, demonstrating a wide range of biological activities including analgesic, anticancer, antiviral, and antipsychotic properties.[1][3] The conformational flexibility of the piperidine chair structure allows its substituents to adopt optimal orientations for binding to biological targets.

1-(Cyclohexylmethyl)piperidin-4-ol incorporates three key structural features that define its potential utility:

-

The Piperidine Core: A proven pharmacophore that provides a basic nitrogen atom, which is often protonated at physiological pH, allowing for ionic interactions with target receptors.

-

The 4-Hydroxyl Group: This functional group can act as both a hydrogen bond donor and acceptor, which is critical for anchoring the molecule within a receptor's binding pocket. Its presence is a common feature in many biologically active piperidine derivatives.[4][5]

-

The N-Cyclohexylmethyl Group: This bulky, non-polar substituent significantly increases the molecule's lipophilicity. This property can enhance membrane permeability and influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

This guide will dissect these features, providing a foundational understanding of the molecule for its application in synthetic and medicinal chemistry.

Physicochemical Properties

A precise understanding of a molecule's physical and chemical properties is fundamental to its application in research and development. The key quantitative data for 1-(Cyclohexylmethyl)piperidin-4-ol are summarized below.

| Property | Value | Source |

| IUPAC Name | 1-(Cyclohexylmethyl)piperidin-4-ol | N/A |

| Molecular Formula | C₁₂H₂₃NO | Calculated |

| Molecular Weight | 197.32 g/mol | Calculated |

| CAS Number | 13498-63-4 | N/A |

| Calculated LogP | 2.5 - 3.0 | Estimated based on analogs |

| Calculated pKa | 9.5 - 10.5 (for the piperidine nitrogen) | Estimated based on analogs |

Note: Some properties are estimated based on structurally similar compounds due to the limited availability of direct experimental data for this specific molecule.

Synthesis and Characterization

The synthesis of 1-(Cyclohexylmethyl)piperidin-4-ol can be efficiently achieved via a two-step process starting from commercially available 4-piperidone. This pathway involves an initial N-alkylation followed by a selective ketone reduction.

Caption: Synthetic workflow for 1-(Cyclohexylmethyl)piperidin-4-ol.

Causality Behind Experimental Choices

-

Step 1: N-Alkylation: The reaction of a secondary amine (4-piperidone) with an alkyl halide (cyclohexylmethyl bromide) is a classic nucleophilic substitution. A non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) is chosen to neutralize the hydrobromic acid byproduct without competing in the alkylation reaction.[6] Acetonitrile is an ideal polar aprotic solvent that solubilizes the reactants and facilitates the SN2 reaction. Heating is applied to increase the reaction rate.

-

Step 2: Ketone Reduction: The reduction of the ketone intermediate to the target secondary alcohol requires a mild reducing agent. Sodium borohydride (NaBH₄) is selected for its excellent chemoselectivity; it readily reduces ketones and aldehydes but will not reduce amides or other potentially sensitive functional groups.[7] Methanol serves as a protic solvent to stabilize the borohydride reagent and protonate the resulting alkoxide intermediate. The reaction is initiated at a low temperature (0°C) to control the initial exothermic reaction rate.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(Cyclohexylmethyl)piperidin-4-one

-

To a round-bottom flask, add 4-piperidone hydrochloride (1.0 eq), potassium carbonate (2.5 eq), and anhydrous acetonitrile.

-

Stir the suspension vigorously at room temperature for 15 minutes.

-

Add cyclohexylmethyl bromide (1.1 eq) to the mixture.

-

Heat the reaction mixture to 70°C and stir under a nitrogen atmosphere until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product via column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) to obtain pure 1-(cyclohexylmethyl)piperidin-4-one.

Step 2: Synthesis of 1-(Cyclohexylmethyl)piperidin-4-ol

-

Dissolve the purified 1-(cyclohexylmethyl)piperidin-4-one (1.0 eq) from the previous step in methanol in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10°C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours, or until TLC indicates the complete consumption of the starting material.

-

Quench the reaction by slowly adding water, followed by extraction with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, 1-(cyclohexylmethyl)piperidin-4-ol.

Characterization: The identity and purity of the final compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to validate the expected molecular weight and structure.

Pharmacological Significance and Drug Development Context

The structure of 1-(Cyclohexylmethyl)piperidin-4-ol is a promising starting point for the development of novel therapeutic agents, particularly those targeting the central nervous system (CNS).

Caption: Structure-Activity Relationship concepts for the target molecule.

-

Role of the 4-Hydroxypiperidine Scaffold: This moiety is a privileged structure in medicinal chemistry. The hydroxyl group can form key hydrogen bond interactions with amino acid residues (e.g., serine, threonine, tyrosine, or backbone amides) in a protein's active site, significantly enhancing binding affinity and selectivity.[5] This feature is exploited in drugs targeting a wide range of receptors and enzymes.

-

Influence of the N-Alkyl Group: The choice of substituent on the piperidine nitrogen is a critical determinant of pharmacological activity.[8] The cyclohexylmethyl group is a large, hydrophobic (lipophilic) moiety. This has several implications:

-

ADME Properties: Increased lipophilicity can improve a molecule's ability to cross cellular membranes, including the blood-brain barrier, which is essential for CNS-acting drugs. However, excessive lipophilicity can lead to poor solubility and rapid metabolism.

-

Receptor Binding: The bulky cyclohexyl ring can engage in favorable van der Waals interactions within hydrophobic pockets of a receptor, contributing to overall binding energy. Its size and shape can also provide selectivity for or against certain receptor subtypes. This is a key consideration in the design of ligands for opioid and other G-protein coupled receptors.[9]

-

This molecule serves as an excellent template for creating a library of derivatives. By modifying the N-alkyl group or the stereochemistry of the hydroxyl group, researchers can systematically probe structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties for a desired biological target.

Conclusion

1-(Cyclohexylmethyl)piperidin-4-ol is a synthetically accessible and structurally significant molecule. Its composition, blending the proven piperidine scaffold with functional groups that modulate polarity and steric profile, makes it a compound of high interest for medicinal chemists. The straightforward synthesis allows for facile production and derivatization, positioning it as a valuable building block in the rational design of next-generation therapeutics. This guide provides the foundational chemical knowledge and strategic context necessary for its effective utilization in drug discovery programs.

References

-

PubChem. 1-Cyclohexylmethyl-4-methyl-piperidine. National Center for Biotechnology Information. [Link]

-

Reddemma, M., et al. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2). [Link]

-

PubChem. 1-[1-(4-Methylphenyl)cyclohexyl]piperidine. National Center for Biotechnology Information. [Link]

-

Cheméo. 4-Piperidinol, 1[(1-phenyl)-1-cyclohexyl]-. [Link]

-

Vasilev, A. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1433. [Link]

- Google Patents. 1-(cyclohexyl)

-

ResearchGate. Synthesis and Pharmacological Activity of 4-(4′-(Chlorophenyl)-4-hydroxypiperidine) Derivatives. [Link]

-

Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(1), 1-12. [Link]

-

ACS Publications. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]

-

Jahan, S., et al. (2013). Synthesis and cytotoxic activity of some derivatives of alkyl piperidine. Pakistan Journal of Pharmaceutical Sciences, 26(3), 517-523. [Link]

-

PubChem. 1-Cyclohexylpiperidine. National Center for Biotechnology Information. [Link]

-

ResearchGate. Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. [Link]

-

Wikipedia. 4-Phenyl-4-(1-piperidinyl)cyclohexanol. [Link]

-

U.S. Environmental Protection Agency. 1-[(Piperidin-4-yl)methyl]piperidine Properties. [Link]

-

ResearchGate. Procedure for N-alkylation of Piperidine? [Link]

-

Pharmaffiliates. 1-Methyl-4-(4-methylcyclohexyl)piperidin-4-ol. [Link]

-

Defense Technical Information Center. (1992). Piperidine Synthesis. [Link]

-

Lee, Y. S., et al. (2002). Understanding the structural requirements of 4-anilidopiperidine analogues for biological activities at μ and δ opioid receptors. Bioorganic & Medicinal Chemistry Letters, 12(11), 1505-1508. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. Exploring 4-Hydroxypiperidine: Properties, Applications, and Manufacturing. [Link]

-

White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

-

St. Claire, J., et al. (2019). GAC inhibitors with a 4-hydroxypiperidine spacer: Requirements for potency. Bioorganic & Medicinal Chemistry Letters, 29(21), 126622. [Link]

-

Wikipedia. Piperidine. [Link]

Sources

- 1. ijnrd.org [ijnrd.org]

- 2. Piperidine - Wikipedia [en.wikipedia.org]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. innospk.com [innospk.com]

- 5. GAC inhibitors with a 4-hydroxypiperidine spacer: Requirements for potency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Understanding the structural requirements of 4-anilidopiperidine analogues for biological activities at μ and δ opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacophore Properties & Medicinal Chemistry of N-Substituted Piperidin-4-ol Derivatives

Executive Summary

The N-substituted piperidin-4-ol (4-hydroxypiperidine) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its versatility stems from a unique combination of conformational flexibility, a protonatable nitrogen center (pKa ~10-11), and a 4-hydroxyl group that serves as a directional hydrogen bond donor/acceptor.

This technical guide analyzes the structural biology, pharmacophore mapping, and synthetic accessibility of this scaffold. It is designed for medicinal chemists and pharmacologists seeking to leverage this moiety for rational drug design in GPCRs (Muscarinic, Opioid), Ion Channels (NMDA), and Enzyme inhibition (AChE).

Structural Biology & Conformational Analysis

The Chair Conformation & Axial/Equatorial Equilibrium

Unlike planar heteroaromatics, the piperidine ring exists predominantly in a chair conformation . For N-substituted piperidin-4-ol derivatives, the biological activity is often dictated by the spatial orientation of the 4-hydroxyl group and the N-substituent.

-

Nitrogen Inversion: The nitrogen atom undergoes rapid pyramidal inversion, but the substituent (

) prefers the equatorial position to minimize 1,3-diaxial interactions (steric strain). -

4-Hydroxyl Orientation:

-

Equatorial OH: Generally more stable and accessible for hydrogen bonding in solvent-exposed pockets.

-

Axial OH: Often required for specific "induced fit" binding modes where the receptor cavity is narrow or requires a specific vector for H-bonding.

-

The "A-Value" Impact

The conformational preference is quantified by the A-value (free energy difference between axial and equatorial conformers).[1] For the hydroxyl group, the A-value is approx 0.87 kcal/mol (favoring equatorial). However, bulky N-substituents or protonation at the nitrogen can shift this equilibrium or lock the ring into a specific twist-boat conformation in the binding pocket.

Visualization: Conformational Dynamics

The following diagram illustrates the dynamic equilibrium and the critical pharmacophore vectors.

Figure 1: Conformational equilibrium of the piperidine ring.[2] The equatorial conformer is generally preferred, but the axial conformer may be the bioactive species depending on the target pocket.

Pharmacophore Mapping

A robust pharmacophore model for N-substituted piperidin-4-ol derivatives relies on three primary interaction points. This model explains the scaffold's affinity for targets like the NMDA receptor (Ifenprodil-like activity) and Acetylcholinesterase (Donepezil-like activity).

The Three-Point Pharmacophore

-

Cationic Center (PI): The piperidine nitrogen is protonated at physiological pH. It forms ionic bonds with Aspartate/Glutamate residues or cation-

interactions with aromatic cages (Trp/Tyr/Phe) in the receptor. -

Hydrogen Bond Donor/Acceptor (D/A): The 4-hydroxyl group.

-

Donor: Interaction with backbone carbonyls or Ser/Thr side chains.

-

Acceptor: Interaction with His/Tyr residues.[3]

-

-

Distal Hydrophobic Region (HY): The N-substituent (often a benzyl, phenethyl, or heteroarylalkyl group) occupies a hydrophobic pocket, providing selectivity.

Figure 2: Pharmacophore map showing the spatial relationship between the core nitrogen, the 4-hydroxyl group, and the hydrophobic N-substituent relative to receptor residues.

Therapeutic Applications & SAR Data

The efficacy of this scaffold is highly sensitive to the nature of the N-substituent. Below is a summary of Structure-Activity Relationship (SAR) trends for key therapeutic areas.

Table 1: SAR Summary of N-Substituted Piperidin-4-ol Derivatives

| Therapeutic Area | Target | Key N-Substituent ( | Mechanism of Action | Ref |

| Neurodegeneration | NMDA Receptor (GluN2B) | 4-benzyl / 4-phenylbutyl | Allosteric inhibition. The linker length (3-4 carbons) is critical for spanning the ifenprodil binding site. | [1] |

| Alzheimer's | Acetylcholinesterase (AChE) | Benzyl / Indan-1-one | Dual binding site inhibitor. The N-benzyl group interacts with the catalytic anionic site (CAS). | [2] |

| Analgesia | Phenethyl / Anilinyl | The 4-position is often further substituted (e.g., 4-phenyl-4-ol) to mimic the morphine tyramine moiety. | [3] | |

| Virology | HCV NS5B Polymerase | Bi-aryl linkers | Inhibits RNA replication by occupying the "thumb" domain of the polymerase. | [4] |

Experimental Protocol: Synthesis of N-Benzylpiperidin-4-ol

Objective: To synthesize N-benzylpiperidin-4-ol via direct alkylation. This protocol is chosen for its operational simplicity and high atom economy, suitable for generating libraries of N-substituted derivatives.

Reaction:

Methodology

-

Reagents:

-

Piperidin-4-ol (1.0 equiv, 10 mmol)

-

Benzyl bromide (1.1 equiv, 11 mmol)

-

Potassium carbonate (

) (2.0 equiv, 20 mmol) - Acts as an acid scavenger. -

Acetonitrile (ACN) (anhydrous, 50 mL) - Polar aprotic solvent promotes

.

-

-

Procedure:

-

Step 1: Charge a round-bottom flask with Piperidin-4-ol and ACN. Stir until dissolved.

-

Step 2: Add

followed by the dropwise addition of Benzyl bromide at 0°C (ice bath) to prevent poly-alkylation or exotherms. -

Step 3: Allow the reaction to warm to room temperature and reflux at 80°C for 4-6 hours.

-

Step 4 (Validation): Monitor reaction progress via TLC (System: DCM/MeOH 9:1). The starting secondary amine (lower

, stains with Ninhydrin) should disappear; the tertiary amine product (higher -

Step 5 (Work-up): Filter off the inorganic solids (

, excess -

Step 6 (Purification): Dissolve residue in EtOAc, wash with water and brine. Dry over

. If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

-

-

Characterization (Expected Data):

-

1H NMR (

): Benzylic protons appear as a singlet ~3.5 ppm. The protons alpha to nitrogen appear ~2.1-2.8 ppm. The CH-OH proton appears as a multiplet ~3.7 ppm. -

MS (ESI):

peak at m/z 192.1.

-

Workflow Visualization

Figure 3: Step-by-step synthetic workflow for the N-alkylation of piperidin-4-ol.

Future Perspectives: Fragment-Based Drug Design (FBDD)

The piperidin-4-ol scaffold is evolving from a "linker" to a core fragment in Fragment-Based Drug Design .

-

3D-Rich Fragments: Unlike flat aromatic fragments, piperidin-4-ol offers sp3 character (Fsp3), improving solubility and exploring 3D chemical space.

-

Vector Growth: The 4-OH position allows for "fragment growing" via ether or carbamate linkages to access adjacent sub-pockets without disrupting the essential N-interaction.

References

-

Structural determinants of the interaction of ifenprodil with the NR2B subunit of the NMDA receptor. Journal of Biological Chemistry. Link

-

Design, synthesis and biological evaluation of novel N-benzylpiperidine derivatives as multi-target agents for the treatment of Alzheimer’s disease. European Journal of Medicinal Chemistry. Link

-

Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters. Link

-

New Piperidin-4-Amine Derivatives as Anti-HCV Inhibitors: A Structure-Based Approach. University of Sistan and Baluchestan. Link

-

A Comparative Guide to the Conformational Analysis of Piperidine Derivatives. BenchChem. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives: 5-Hydroxytryptamine receptor 4 agonist as a potent prokinetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Applications of cyclohexyl-piperidine scaffolds in CNS drug discovery

Application Note & Technical Guide

Abstract

The cyclohexyl-piperidine scaffold represents a "privileged structure" in central nervous system (CNS) medicinal chemistry. While historically associated with the NMDA receptor antagonist phencyclidine (PCP), modern drug discovery has repurposed this lipophilic cationic motif to target Sigma-1 (

Introduction: The Pharmacophore

The cyclohexyl-piperidine moiety relies on a fundamental CNS pharmacophore: a basic nitrogen atom (protonated at physiological pH) flanked by lipophilic bulk. This structure facilitates crossing the Blood-Brain Barrier (BBB) via passive diffusion but requires precise tuning to avoid P-glycoprotein (P-gp) efflux.

Key Target Profiles

| Target | Role in CNS | Desired Scaffold Features |

| Sigma-1 ( | Neuroprotection, Chaperone activity | N-substituted cyclohexyl-piperidines; bulky hydrophobic groups on Nitrogen (e.g., benzyl, phenethyl). |

| NMDA Receptor | Glutamate modulation (PCP site) | Rigid cyclohexyl ring directly attached to piperidine nitrogen; unsubstituted or small alkyl groups favor channel blocking (Psychotomimetic risk). |

| DAT | Dopamine reuptake inhibition | 3- or 4-substituted piperidine rings; often requires specific stereochemistry to separate DAT inhibition from receptor binding. |

Medicinal Chemistry: Structure-Activity Relationship (SAR)

To develop therapeutic agents (e.g., for neurodegeneration or neuropathic pain) and avoid abuse potential, the SAR must steer away from the "PCP-like" profile.

SAR Decision Logic

The following diagram illustrates the decision matrix for modifying the scaffold to shift selectivity from NMDA (toxicity/abuse) to Sigma-1 (therapeutic).

Caption: SAR decision tree for shifting affinity from NMDA channels to Sigma-1 receptors.

Synthetic Protocol: Reductive Amination

While the Bruylants reaction is classical for PCP synthesis, modern library generation utilizes Reductive Amination . This method is safer, avoids cyanide intermediates, and allows for rapid diversification of the N-substituent.

Protocol: General Synthesis of N-Cyclohexylpiperidines

Objective: To couple a substituted cyclohexanone with a piperidine derivative.

Reagents:

-

Cyclohexanone derivative (1.0 eq)

-

Piperidine derivative (1.0 - 1.2 eq)

-

Sodium triacetoxyborohydride (STAB) (1.5 eq)

-

Acetic acid (catalytic, 1-2 drops)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

-

Imine Formation: In a round-bottom flask, dissolve the cyclohexanone derivative (1 mmol) and piperidine derivative (1.1 mmol) in anhydrous DCE (5 mL).

-

Catalysis: Add glacial acetic acid (1 drop) to catalyze imine formation. Stir at room temperature (RT) for 30–60 minutes under nitrogen atmosphere.

-

Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (STAB) (1.5 mmol) portion-wise over 10 minutes. Note: STAB is preferred over NaBH3CN due to lower toxicity.

-

Reaction: Allow the mixture to warm to RT and stir overnight (12–16 hours). Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM).

-

Quench: Quench the reaction with saturated aqueous NaHCO3 (10 mL). Stir for 15 minutes.

-

Extraction: Extract the aqueous layer with DCM (3 x 10 mL). Combine organic layers.

-

Workup: Wash combined organics with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel; Gradient: 0-10% MeOH in DCM with 1% NH4OH to prevent tailing of the amine).

Validation:

-

1H NMR: Look for the multiplet signal of the N-CH proton on the cyclohexane ring (typically

2.2–2.8 ppm). -

LC-MS: Confirm molecular ion [M+H]+.

Biological Protocol: Sigma-1 Receptor Radioligand Binding

To confirm the therapeutic potential of the synthesized library, affinity for the

Assay Principle

This is a competitive binding assay using [³H]-(+)-Pentazocine , a highly selective

Materials

-

Radioligand: [³H]-(+)-Pentazocine (Specific Activity ~30-60 Ci/mmol).

-

Source Tissue: Guinea pig brain membranes (rich in

) or Jurkat cells. -

Assay Buffer: 50 mM Tris-HCl, pH 7.4 or 8.0.

-

Non-specific Binding (NSB) Control: Haloperidol (10 µM) or unlabeled (+)-Pentazocine (10 µM).

Detailed Workflow

Caption: Workflow for high-throughput Sigma-1 receptor radioligand binding assay.

Step-by-Step Procedure:

-

Pre-treatment: Soak glass fiber filters (Whatman GF/B) in 0.5% Polyethyleneimine (PEI) for 1 hour to reduce non-specific binding of the radioligand to the filter.

-

Plate Setup: In a 96-well polypropylene plate, add:

-

20 µL Test Compound (various concentrations).

-

20 µL [³H]-(+)-Pentazocine (Final concentration ~2-3 nM).

-

160 µL Membrane suspension (approx. 10-20 µg protein/well).

-

-

Controls:

-

Incubation: Incubate plates for 120 minutes at 37°C (or RT for 180 mins). Equilibrium is critical for accurate Ki determination.

-

Termination: Rapidly filter through the pre-soaked GF/B filters using a cell harvester (e.g., Brandel or PerkinElmer).

-

Wash: Wash filters 3 times with ice-cold Tris-HCl buffer (50 mM, pH 7.4).

-

Detection: Transfer filters to scintillation vials (or use melt-on scintillator sheets), add cocktail, and count radioactivity (CPM) using a Liquid Scintillation Counter.

Data Analysis:

Calculate

ADME Considerations: BBB Permeability

The lipophilic nature of the cyclohexyl-piperidine scaffold often ensures high passive permeability, but it also increases the risk of high non-specific binding and P-gp efflux.

Optimization Table

| Property | Target Range | Adjustment Strategy |

| LogP | 2.0 – 4.0 | If >4.0, introduce polar heteroatoms (O, N) in the linker or ring to reduce lipophilicity. |

| pKa | 7.5 – 9.0 | If pKa > 10 (highly basic), BBB penetration may decrease due to ionization. Add electron-withdrawing groups near the basic Nitrogen. |

| TPSA | < 90 Ų | Keep Topological Polar Surface Area low for CNS penetration.[2] |

Protocol: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

-

Donor Plate: Add compound (10 mM DMSO stock diluted to 50 µM in buffer) to the donor well.

-

Membrane: Coat the PVDF filter of the donor plate with 4 µL of Porcine Brain Lipid (PBL) solution (20 mg/mL in dodecane).

-

Acceptor Plate: Fill with PBS (pH 7.4).

-

Sandwich: Place donor plate on top of acceptor plate. Incubate for 18 hours at RT in a humidity chamber.

-

Analysis: Quantify compound concentration in both wells using UV-Vis or LC-MS. Calculate effective permeability (

).

References

-

Sigma-1 Receptor Binding Protocols

- Chu, U. B., & Ruoho, A. E. (2016). Biochemical and Pharmacological Characterization of the Sigma-1 Receptor. Current Protocols in Pharmacology.

-

Synthesis of Piperidine Scaffolds

- Matassini, C., et al. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. European Journal of Organic Chemistry.

-

SAR of Sigma Ligands

-

BBB Permeability Optimization

-

NMDA vs Sigma Selectivity

-

Yamamoto, H., et al. (1995). Sigma ligands indirectly modulate the NMDA receptor-ion channel complex on intact neuronal cells via sigma 1 site.[7] Journal of Neurochemistry.

-

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimization of Blood–Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2‑Aminopyridine Scaffold [escholarship.org]

- 6. Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sigma ligands indirectly modulate the NMDA receptor-ion channel complex on intact neuronal cells via sigma 1 site - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 1-(Cyclohexylmethyl)piperidin-4-ol as a Building Block for GPCR Antagonists

Executive Summary & Pharmacophore Analysis

The piperidine ring is arguably the most significant "privileged structure" in G Protein-Coupled Receptor (GPCR) medicinal chemistry. 1-(Cyclohexylmethyl)piperidin-4-ol represents a strategic intermediate that combines a basic amine center (essential for aspartate anchoring in GPCRs) with a hydrophobic cyclohexyl "tail" and a versatile hydroxyl "head" for pharmacophore attachment.

This Application Note details the synthesis, validation, and application of this scaffold in developing antagonists for Muscarinic Acetylcholine Receptors (mAChRs), Histamine H3 receptors, and Sigma-1 receptor modulators.

The "Message-Address" Concept

In GPCR ligand design, this molecule functions as the Address :

-

The Protonated Nitrogen: Forms a salt bridge with the conserved Aspartate residue (e.g., Asp3.32) in the transmembrane domain.

-

The Cyclohexylmethyl Group: Occupies the hydrophobic pocket (often an orthosteric or allosteric site), providing affinity and selectivity over other amine-binding proteins.

-

The 4-Hydroxyl Group: Serves as the vector for the Message (the pharmacophore that dictates efficacy—agonist vs. antagonist).

Chemical Synthesis Protocol

Rationale: Reductive Amination vs. Alkylation

While direct alkylation of 4-hydroxypiperidine with cyclohexylmethyl bromide is possible, it is kinetically slower and prone to over-alkylation (quaternization). Reductive amination using Sodium Triacetoxyborohydride (STAB) is the preferred industry standard due to its mild conditions, high chemoselectivity, and suppression of epimerization.

Workflow Diagram

Figure 1: One-pot reductive amination workflow for the synthesis of the target scaffold.

Protocol A: Synthesis of 1-(Cyclohexylmethyl)piperidin-4-ol

Materials:

-

4-Hydroxypiperidine (CAS: 5382-16-1)

-

Cyclohexanecarboxaldehyde (CAS: 2043-61-0)

-

Sodium Triacetoxyborohydride (STAB) (CAS: 56553-60-7)

-

Dichloromethane (DCM), anhydrous

-

Acetic Acid (glacial)

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve 4-Hydroxypiperidine (10 mmol, 1.01 g) in anhydrous DCM (40 mL).

-

Activation: Add Cyclohexanecarboxaldehyde (11 mmol, 1.33 mL). If the amine is a salt form (e.g., HCl), add 1 eq of Triethylamine (TEA) to liberate the free base.

-

Imine Formation: Add Glacial Acetic Acid (1.2 eq). Stir at Room Temperature (RT) for 30–45 minutes. Critical Step: This allows the formation of the iminium ion intermediate before reduction.

-

Reduction: Cool the mixture to 0°C. Add STAB (14 mmol, 2.96 g) portion-wise over 10 minutes.

-

Reaction: Allow the mixture to warm to RT and stir for 12–16 hours. Monitor by TLC (System: 10% MeOH in DCM + 1% NH4OH).

-

Quenching: Quench with saturated aqueous NaHCO3 (30 mL). Stir vigorously for 20 minutes until gas evolution ceases.

-

Extraction: Extract the aqueous layer with DCM (3 x 30 mL).

-

Purification: Dry combined organics over Na2SO4, filter, and concentrate. Purify via flash column chromatography (Silica gel; Gradient: 0-10% MeOH/DCM).

Expected Yield: 85–92% QC Validation: 1H NMR (CDCl3) should show the disappearance of the aldehyde proton (~9.6 ppm) and the appearance of the N-CH2 doublet (~2.1 ppm).

Application 1: Muscarinic Receptor Antagonists[1]

The 4-OH group allows for the synthesis of amino-alcohol esters, a classic motif in antimuscarinics (e.g., Oxybutynin analogs).

Mechanism of Action

Muscarinic antagonists require a bulky hydrophobic group to block the orthosteric site. The cyclohexyl ring of our scaffold mimics one of the hydrophobic rings found in classical antagonists, while the 4-position ester provides the second necessary hydrophobic interaction point.

Protocol B: Esterification (The "Message" Attachment)

Scenario: Coupling with Phenylacetic acid to create a cholinolytic mimic.

-

Reagents: Dissolve 1-(Cyclohexylmethyl)piperidin-4-ol (1 eq) and Phenylacetic acid (1.1 eq) in DCM.

-

Coupling: Add EDC.HCl (1.2 eq) and DMAP (0.1 eq).

-

Conditions: Stir at RT for 12 hours.

-

Result: The resulting ester binds to the M3 receptor. The basic nitrogen (pKa ~9.5) is protonated at physiological pH, interacting with Asp147 (M3 numbering).

Data: Structure-Activity Relationship (SAR) Trends

| Modification at 4-Position | Target Receptor | Predicted Effect |

| Ester (Phenylacetate) | Muscarinic (M1-M3) | High Affinity Antagonist (Classic antispasmodic profile) |

| Ether (Benzofuran) | Histamine H3 | High Affinity Antagonist (Cognitive enhancement potential) |

| Carbamate | AChE / Muscarinic | Dual activity (often used in Alzheimer's research) |

| Inverted Amide | CCR5 / CCR2 | Chemokine modulation (Anti-inflammatory) |

Application 2: Sigma-1 Receptor Modulation

Recent studies indicate that N-substituted piperidines with "bulky" hydrophobic tails are potent Sigma-1 receptor (σ1R) ligands. The 1-cyclohexylmethyl group fits the σ1R primary hydrophobic binding pocket perfectly.

Protocol C: Membrane Binding Assay Preparation

To validate the affinity of derivatives synthesized from this block, a radioligand binding assay is required.

Membrane Prep Workflow:

-

Transfection: HEK293 cells expressing human σ1R.

-

Harvest: Scrape cells in ice-cold Tris-HCl buffer (pH 7.4).

-

Homogenization: Polytron homogenizer (3 x 10 sec bursts).

-

Centrifugation: Spin at 1000 x g (remove debris), then supernatant at 100,000 x g for 60 min.

-

Assay: Incubate membrane prep with [3H]-(+)-Pentazocine (specific σ1R ligand) and increasing concentrations of the synthesized piperidine derivative.

GPCR Binding Interaction Map

Figure 2: Schematic representation of the pharmacophore binding mode within a generic GPCR pocket.

Troubleshooting & QC

-

Issue: Low Yield in Reductive Amination.

-

Cause: Incomplete formation of the imine before adding the reducing agent.

-

Fix: Extend the pre-stirring time with Acetic Acid to 1 hour. Ensure molecular sieves are used if the solvent is not strictly anhydrous.

-

-

Issue: "Sticky" Free Base.

-

Observation: The product is an oil that is difficult to handle.

-

Fix: Convert to the HCl or Fumarate salt for easier handling and improved stability. Dissolve the oil in Et2O and add 2M HCl in Et2O dropwise.

-

-

Safety Note: While STAB is safer than Sodium Cyanoborohydride (no toxic cyanide byproduct), it still generates hydrogen gas. Perform reactions in a fume hood.

References

-

Bononi, G., et al. (2024).[1] "The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review." MDPI Pharmaceuticals. Link

-

Staszewski, M., et al. (2013). "4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases." Med.[1][2][3][4] Chem. Res. / NIH PubMed Central. Link

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. (Standard Protocol Reference). Link

-

PubChem Compound Summary. (2024). "1-Cyclohexylmethyl-4-methyl-piperidine (Structural Analog Data)." National Library of Medicine. Link

-

Matassini, C., et al. (2020). "Reductive Amination Routes in the Synthesis of Piperidine IminoSugars." ResearchGate / Chimica. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 1-(Cyclohexylmethyl)piperidin-4-ol

Status: Operational Ticket ID: SOL-53786-BIO Assigned Specialist: Senior Application Scientist, Compound Management Division

Executive Summary: The Physicochemical Challenge

Welcome to the technical support hub for 1-(Cyclohexylmethyl)piperidin-4-ol . Users frequently encounter precipitation issues with this compound during biological assays.[1][2] To solve this, we must understand its molecular behavior:

-

The "Amphiphilic War": This molecule contains a polar 4-hydroxyl piperidine head and a bulky, lipophilic cyclohexylmethyl tail. While the head group desires water, the tail drives hydrophobic aggregation.

-

The Basic Nitrogen: The piperidine nitrogen (approx. pKa ~9.5–10.0) means the compound exists as a cation at physiological pH (7.4). However, the lipophilicity of the cyclohexyl group often overrides the solubilizing effect of the charge, leading to "crashing out" upon dilution into neutral buffers.

This guide provides field-proven protocols to maintain solubility without compromising assay integrity.

Module 1: Stock Solution Preparation

Objective: Create a stable, high-concentration stock that resists degradation and precipitation during storage.

Protocol 1.1: Solvent Selection & Solubilization

Do not attempt to dissolve the solid directly in aqueous buffers (PBS, media).

-

Recommended Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), Grade ≥99.9%.

-

Target Concentration: 10 mM is the standard for High-Throughput Screening (HTS).

-

Note: If you observe turbidity at 10 mM, sonicate at 40°C for 5 minutes. If issues persist, lower stock to 5 mM.

-

-

Storage: Aliquot into single-use vials to avoid freeze-thaw cycles. Store at -20°C.

-

Causality: Repeated freeze-thaw cycles introduce atmospheric moisture into hygroscopic DMSO. Water accumulation decreases the solubility of lipophilic compounds, causing "mystery precipitation" over time [1].

-

Table 1: Solubility Profile & Solvent Compatibility

| Solvent System | Solubility Limit (Est.) | Suitability | Technical Notes |

| 100% DMSO | > 50 mM | High | Ideal for stock preparation. Hygroscopic. |

| 100% Ethanol | > 20 mM | Moderate | Volatile; evaporation alters concentration. |

| PBS (pH 7.4) | < 100 µM | Low | High risk of kinetic precipitation. |

| Acidic Buffer (pH 5.0) | > 1 mM | Moderate | Protonation improves solubility; check assay tolerance. |

Module 2: The "Crash-Out" Prevention Protocol

Issue: Users report precipitation immediately after adding the DMSO stock to cell culture media. Diagnosis: This is Kinetic Precipitation .[2] The rapid change in polarity shocks the compound out of solution before it can disperse.

Protocol 2.1: The Intermediate Dilution Step

Never pipette 100% DMSO stock directly into the assay well if the final concentration is high. Use an intermediate step to "step down" the solvent concentration.

Diagram 1: Optimized Dilution Workflow This workflow minimizes polarity shock and ensures rapid mixing.

Caption: Step-down dilution strategy to mitigate kinetic precipitation risks.

Step-by-Step Procedure:

-

Prepare Intermediate: Dilute the 10 mM DMSO stock 1:10 or 1:20 into a buffer/DMSO mix (e.g., 10% DMSO in PBS).

-

Mix Vigorously: Vortex immediately. The high DMSO content in the intermediate keeps the compound soluble while introducing water.

-

Final Addition: Transfer from the Intermediate plate to the Assay plate.

-

Why this works: You are adding a pre-hydrated, lower-concentration solution to the media. The local concentration never spikes as high as it would with a direct DMSO addition [2].

-

Module 3: pH & Buffer Compatibility

Issue: Compound works in biochemical assays (pH 6.5) but fails in cell assays (pH 7.4). Scientific Rationale: The piperidine nitrogen is a basic center.

-

At pH < 7.0: The nitrogen is fully protonated (

). The charge interacts with water, significantly boosting solubility. -

At pH > 7.4: The equilibrium shifts slightly toward the free base (neutral) form. The neutral form is highly lipophilic and prone to aggregation.

Protocol 3.1: Buffer Tuning

If your assay allows, slightly acidify the buffer or use a carrier protein.

-

BSA Supplementation: Add 0.1% Bovine Serum Albumin (BSA) to the assay buffer.

-

Buffer Choice:

-

Avoid: Phosphate buffers (PBS) if possible, as phosphates can precipitate with cationic amines at high concentrations.

-

Prefer: HEPES or TRIS based buffers.

-

Module 4: Troubleshooting FAQ

Q1: I see crystals at the bottom of my well after 24 hours. Is my data valid?

-

Answer: No. Crystals indicate the dissolved concentration is lower than calculated. This is a "False Negative" risk.

-

Fix: Filter the media through a 0.2 µm filter before adding to cells to remove micro-precipitates, or lower the testing concentration. Check the "Thermodynamic Solubility" limit.[5]

Q2: The compound is killing my cells, but I suspect it's just precipitation stress.

-

Answer: Precipitates can cause physical stress to cells (sedimentation).

-

Test: Centrifuge the media at 13,000 x g for 10 mins. If the supernatant loses activity compared to the un-spun sample, your compound was precipitated, and the "toxicity" might be physical [4].

Q3: Can I use acoustic dispensing (Echo) for this?

-

Answer: Yes, acoustic dispensing is superior because it shoots nanoliter droplets. The small volume disperses instantly, bypassing the kinetic precipitation zone. This is the Gold Standard for lipophilic compounds [5].

Decision Tree: Troubleshooting Precipitation

Use this logic flow to diagnose specific solubility failures in your workflow.

Caption: Logic tree for diagnosing and resolving solubility failures.

References

-

Oldenburg, K., et al. (2005). "Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles."[3] Combinatorial Chemistry & High Throughput Screening. Available at: [Link]

- Di, L., & Kerns, E. (2006).

-

Balakin, K. V., et al. (2006). "Compound precipitation in high-concentration DMSO solutions." Journal of Biomolecular Screening. Available at: [Link]

- Spicer, T., et al. (2005). "Pharmacological Evaluation of Different Compound Dilution and Transfer Methods." Acoustic Droplet Ejection in Drug Discovery.

Sources

Technical Support Center: Stability & Storage of 1-(Cyclohexylmethyl)piperidin-4-ol

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you have observed degradation—specifically yellowing or purity loss—in your stock of 1-(Cyclohexylmethyl)piperidin-4-ol .

This molecule contains two functional groups susceptible to oxidative stress: a tertiary amine (the piperidine nitrogen) and a secondary alcohol (at position 4). While the alcohol is relatively stable, the tertiary amine is the "Achilles' heel" of this structure. In the presence of atmospheric oxygen, it readily forms N-oxides, a process accelerated by light and trace metals.

This guide provides an autonomous, field-proven protocol to arrest this degradation and recover valuable material.

Module 1: The Chemistry of Degradation

Q: Why is my sample turning yellow?

A: The yellow discoloration is almost exclusively due to N-oxidation . The nitrogen atom in the piperidine ring possesses a "lone pair" of electrons. In the free base form, this lone pair is chemically available and highly nucleophilic. Upon exposure to atmospheric oxygen (especially in the presence of light or trace peroxides in solvents), it reacts to form the N-oxide derivative.

The Mechanism: Unlike the alcohol group, which requires specific oxidants (like Dess-Martin periodinane) to convert to a ketone, the amine can oxidize radically or via direct reaction with singlet oxygen. The N-oxide products are often chromophores, leading to the yellow/brown tint.

Visualization: Degradation Pathways

Figure 1: The primary degradation pathway is the attack of oxygen on the nitrogen lone pair, leading to N-oxide formation.

Module 2: Storage Protocol (The "How-To")

Q: What is the single most effective way to stop oxidation?

A: Salt Formation.

If your workflow permits, convert the free base into a salt (e.g., Hydrochloride or Fumarate). Protonating the nitrogen ties up the lone pair (

Q: I must store it as a Free Base. Argon or Nitrogen?

A: Argon is superior. Argon is denser than air, whereas Nitrogen is slightly lighter. When you flush a vial with Argon, it settles over the sample like a heavy blanket, physically displacing oxygen. Nitrogen can mix with air more easily if the seal is imperfect.

Standard Operating Procedure (SOP): Long-Term Storage

| Parameter | Specification | Technical Rationale |

| Temperature | -20°C (Ideal) or 2-8°C | Arrhenius equation dictates that lower T slows reaction kinetics exponentially. |

| Atmosphere | Argon Overlay | Displaces O2. Essential for the free base form. |

| Container | Amber Glass with Teflon-lined cap | Amber glass blocks UV light (photo-oxidation). Teflon prevents leaching of plasticizers. |

| Desiccant | Required | Amines are hygroscopic.[1] Water promotes hydrolysis and facilitates oxidation. |

Visualization: Storage Decision Tree

Figure 2: Decision logic for selecting the appropriate storage conditions based on the chemical form.

Module 3: Troubleshooting & Rescue

Q: My sample is already yellow. Is it ruined?

A: Not necessarily. Yellowing often represents a surface oxidation layer or a small percentage (<5%) of N-oxide impurity. Because N-oxides are much more polar than the parent amine, they can be removed easily.

Troubleshooting Matrix

| Symptom | Probable Cause | Corrective Action (Rescue) |

| Yellow Oil/Solid | N-Oxidation (Trace) | Filtration: Dissolve in non-polar solvent (Hexane/Et2O); N-oxides often precipitate or stick to silica. |

| Deep Brown Color | Extensive Oxidation | Column Chromatography: Run a silica column doped with 1% Triethylamine (TEA) to prevent streaking. |

| Wet/Sticky Solid | Hygroscopicity (Water uptake) | Lyophilization: Dissolve in dry dioxane and freeze-dry, or use a vacuum desiccator with P2O5. |

| New Spot on TLC | Impurity Formation | Check Rf: N-oxides stay at the baseline in non-polar solvents. |

Protocol: Purification via Recrystallization (For Solids)

-

Dissolve the crude yellow solid in a minimum amount of hot Ethyl Acetate or Isopropanol.

-

Add activated charcoal (to absorb color) and filter while hot.

-

Allow to cool slowly to 4°C.

-

The parent amine (or its salt) should crystallize out, leaving the oxidized impurities in the mother liquor.

Module 4: Quality Control (Validation)

Before using stored material in a critical experiment, validate its integrity.

-

TLC Method:

-

Mobile Phase: 10% Methanol in Dichloromethane (DCM) + 1% NH4OH.

-

Visualization: Iodine stain or Ninhydrin (amines stain purple/brown).

-

Pass Criteria: Single spot. N-oxides will appear as a "drag" or a distinct spot much lower (more polar) than the product.

-

-

1H-NMR Check:

-

Look for the shift in the protons adjacent to the Nitrogen.

-

Parent Amine: Protons alpha to nitrogen usually appear around 2.0–3.0 ppm.

-

N-Oxide: These protons shift downfield (deshielded) to 3.0–3.5 ppm due to the positive charge on the nitrogen.

-

References

-

Amine Storage Guidelines: Sigma-Aldrich (Merck). Technical Bulletin: Handling and Storage of Amines. Retrieved from

- Oxidation Mechanisms: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

-

N-Oxide Formation: Journal of Organic Chemistry. "Autoxidation of Tertiary Amines."

- Purification of Piperidines: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Specific protocols for purifying heterocyclic amines).

-

Inert Gas Blanketing: American Chemical Society (ACS). Inert Atmosphere Techniques for Air-Sensitive Compounds.

Sources

Optimizing reductive alkylation conditions for N-cyclohexylmethyl piperidines

An Application Scientist's Guide to Optimizing Reductive Alkylation for N-cyclohexylmethyl piperidines

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working on the synthesis of N-substituted piperidines, specifically focusing on the reductive alkylation of piperidine with cyclohexanecarboxaldehyde. As Senior Application Scientists, we provide not just protocols, but the underlying chemical logic and field-proven insights to help you navigate the complexities of this crucial transformation.

Core Principles: The "Why" Behind the Reductive Alkylation

Reductive alkylation, also known as reductive amination, is a cornerstone of amine synthesis due to its efficiency and high degree of control.[1][2] The reaction forges a new carbon-nitrogen bond by converting a carbonyl group into an amine through a two-stage, in-situ process. The overall transformation avoids the common pitfalls of direct N-alkylation with alkyl halides, such as over-alkylation, which occurs because the product amine is often more nucleophilic than the starting amine.[3]

The synthesis of N-cyclohexylmethyl piperidine follows this pathway:

-

Iminium Ion Formation: The secondary amine (piperidine) performs a nucleophilic attack on the carbonyl carbon of cyclohexanecarboxaldehyde. This forms a hemiaminal intermediate, which then reversibly loses a water molecule to generate a tertiary iminium ion.[1] This step is typically the rate-limiting part of the reaction and is often catalyzed by mild acid.[4]

-

Hydride Reduction: A selective reducing agent, introduced into the reaction, delivers a hydride to the electrophilic carbon of the iminium ion, reducing it to the final tertiary amine product.

Below is a diagram illustrating the fundamental mechanism.

Caption: Reductive alkylation mechanism.

Key Parameter Selection: Setting Your Experiment Up for Success

Your choice of reagents and conditions is critical. Each component must be selected to favor the formation and reduction of the iminium ion intermediate over competing side reactions.

Choosing the Right Reducing Agent

The ideal reductant is powerful enough to reduce the iminium ion but mild enough to avoid reducing the starting aldehyde. This chemoselectivity is the key to a clean reaction.[1]

| Reducing Agent | Relative Strength | Typical Conditions | Advantages | Disadvantages |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃ / STAB) | Mild | Weakly acidic (e.g., with AcOH) | Excellent selectivity for imines/iminium ions over aldehydes.[5][6] Tolerates a wide range of functional groups.[6] Safer than cyanoborohydrides.[7] | Moisture-sensitive; decomposes in water and methanol.[5][8] |

| Sodium Cyanoborohydride (NaBH₃CN) | Mild | pH 3-6 | Good selectivity. Works well in protic solvents like methanol. | Highly toxic: Liberates HCN gas in acidic conditions or during acidic workup.[7][9] Slower reaction rates than STAB. |

| Sodium Borohydride (NaBH₄) | Strong | Neutral to basic (pH > 7) | Inexpensive and readily available. | Poor selectivity; readily reduces the starting aldehyde, leading to alcohol byproduct formation.[4] Generally requires a two-step (indirect) procedure.[10] |

| Catalytic Hydrogenation (H₂/Catalyst) | Varies | Neutral, acidic, or basic | "Green" method with H₂ as the only byproduct. Can be highly effective. | May require specialized high-pressure equipment. Catalyst can sometimes be deactivated.[1] Risk of reducing other functional groups.[11] |

For the synthesis of N-cyclohexylmethyl piperidine, Sodium Triacetoxyborohydride (STAB) is the reagent of choice for a one-pot procedure due to its superior selectivity and safety profile.[6][7]

Troubleshooting Guide: From Failed Reactions to High-Yielding Success

This section addresses the most common issues encountered during this synthesis in a practical Q&A format.

| Issue / Question | Potential Cause(s) | Recommended Solutions & Scientific Rationale |

| Q: My reaction shows very low conversion. TLC/LC-MS analysis indicates only starting materials are present. Why? | 1. Inefficient Iminium Formation: The equilibrium may favor the starting materials. This can be due to the presence of excess water or neutral pH. | Solution 1: Ensure anhydrous conditions. Use dry solvents (e.g., DCE, THF, MeCN). Consider adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves. Add a catalytic amount (1-2 equivalents) of acetic acid (AcOH) to protonate the hemiaminal, facilitating water elimination and pushing the equilibrium towards the iminium ion.[6][7] |

| 2. Deactivated Reducing Agent: STAB is moisture-sensitive. Old or improperly stored reagent may have degraded. | Solution 2: Use a fresh bottle of STAB or purchase from a reliable supplier. Always handle the reagent quickly in a dry environment. | |

| 3. Insufficient Reaction Time/Temperature: The reaction may be kinetically slow at room temperature. | Solution 3: Allow the reaction to run longer (12-24 hours). If still no conversion, gently heat the reaction to 35-45 °C, but monitor carefully for side product formation. | |

| Q: I'm seeing a significant amount of cyclohexylmethanol in my product mixture. What's causing this? | Non-selective Reduction: The reducing agent is reducing the cyclohexanecarboxaldehyde directly to its corresponding alcohol. | Rationale: This is the primary side reaction when using a reductant that is too strong, like NaBH₄.[4] While STAB is highly selective, this can still occur if the iminium ion concentration is too low, giving the STAB an opportunity to react with the more abundant aldehyde. Solution: Ensure the iminium ion forms efficiently before the bulk of the reduction occurs. In a one-pot setup, allow the piperidine, aldehyde, and acetic acid to stir for 30-60 minutes before adding the STAB. This builds up a sufficient concentration of the iminium intermediate.[7] |

| Q: My desired product is formed, but I also see a di-alkylated or other unexpected amine byproduct. How can I prevent this? | Impure Starting Materials: The piperidine or aldehyde starting materials may contain impurities that lead to side reactions. | Solution: Verify the purity of your starting materials by NMR or GC-MS. Purify them by distillation or chromatography if necessary. While over-alkylation is not an issue when starting with a secondary amine like piperidine, impurities can be problematic. |

| Q: The reaction seems to work, but I'm having trouble isolating the pure product. It streaks on my silica gel column. Why? | Basic Nature of the Product: The product, N-cyclohexylmethyl piperidine, is a tertiary amine. Basic compounds can interact strongly with the acidic silanol groups on standard silica gel, leading to poor chromatographic separation (tailing/streaking). | Solution 1 (Chromatography): Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier, such as 1-2% triethylamine (Et₃N) or ammonium hydroxide in your eluent (e.g., Hexane/EtOAc/Et₃N). Alternatively, use a different stationary phase like alumina. Solution 2 (Extraction): Perform an acidic-basic workup. Dissolve the crude mixture in an organic solvent (e.g., EtOAc, DCM) and wash with a dilute acid (e.g., 1M HCl). The basic amine product will be protonated and move to the aqueous layer. The neutral alcohol byproduct will remain in the organic layer. Then, basify the aqueous layer with NaOH or NaHCO₃ and extract your pure amine product back into an organic solvent. |

Frequently Asked Questions (FAQs)

Q1: Can I use a different solvent? Which is best? A: Yes. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are excellent choices as they are aprotic and effectively dissolve the reactants.[6] Tetrahydrofuran (THF) is also commonly used. Reactions in DCE are often faster than in THF.[6] Avoid protic solvents like methanol when using STAB, as it will react with the solvent.[5]

Q2: Do I need to run the reaction under an inert atmosphere (Nitrogen/Argon)? A: While not strictly necessary for the reaction chemistry itself, it is good laboratory practice, especially when using anhydrous solvents and moisture-sensitive reagents like STAB. An inert atmosphere prevents atmospheric moisture from degrading the reducing agent, ensuring reproducibility.

Q3: How can I monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is often sufficient. Co-spot your reaction mixture with your starting materials (piperidine and aldehyde). The product amine should have a different Rf value. Staining with potassium permanganate (KMnO₄) is effective for visualizing the product, as tertiary amines often give a yellow/orange spot. Liquid Chromatography-Mass Spectrometry (LC-MS) is a more definitive method to track the disappearance of reactants and the appearance of the product's molecular ion peak.

Q4: Is it better to perform the reaction in one pot or two steps? A: With a selective reagent like STAB, a one-pot ("direct") procedure is highly efficient and preferred.[7] You mix the amine, aldehyde, and acid catalyst, then add the reductant. A two-step ("indirect") procedure involves pre-forming and isolating the imine (or enamine) before adding the reducing agent.[10] This is more cumbersome and is typically only necessary when using less selective reductants like NaBH₄ or when dealing with very sensitive substrates.

Standard Experimental Protocol

This protocol provides a reliable starting point for the synthesis of N-cyclohexylmethyl piperidine.

Caption: Experimental workflow for reductive alkylation.

Methodology:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂), add piperidine (1.0 equiv.), cyclohexanecarboxaldehyde (1.05-1.2 equiv.), and anhydrous 1,2-dichloroethane (DCE) to make a ~0.2 M solution.

-

Stir the solution for 5 minutes. Add glacial acetic acid (1.1 equiv.) and continue stirring at room temperature for 30-60 minutes.

-

Slowly add sodium triacetoxyborohydride (STAB) (1.5 equiv.) in portions over 10-15 minutes. Note: Minor gas evolution may occur.

-

Allow the reaction to stir at room temperature for 12-24 hours.

-

Monitor the reaction for the disappearance of the limiting reagent (piperidine) by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice with DCM or DCE.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (using an eluent system such as Hexane/Ethyl Acetate with 1% triethylamine) or by vacuum distillation to yield the pure N-cyclohexylmethyl piperidine.

References

-

Wikipedia. Sodium triacetoxyborohydride. [Link]

-

Sciencemadness Wiki. Sodium triacetoxyborohydride. [Link]

-

Interchim. Sodium CyanoBoroHydride and Sodium BoroHydride. [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

-

MH Chem. (2020, September 10). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination [Video]. YouTube. [Link]

-

GlaxoSmithKline. Reductive Amination. [Link]

- Podyacheva, E., et al. (2021).

-

Song, J. J., et al. (2020). Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. PMC. [Link]

-

Rylander, P. N. (2001). Side Reactions in Reductive Alkylation of Aromatic Amines with Aldehydes and with Ketones. Taylor & Francis eBooks. [Link]

-

MH Chem. (2022, July 7). Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF [Video]. YouTube. [Link]

-

Wikipedia. Reductive amination. [Link]

-

Dunsford, J. J., & Procter, D. J. (2020). New Strategies for the Transition-Metal Catalyzed Synthesis of Aliphatic Amines. Chemical Reviews, 120(21), 12348–12397. [Link]

Sources

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. Reductive Amination - Wordpress [reagents.acsgcipr.org]

- 5. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. interchim.fr [interchim.fr]

- 8. Sodium triacetoxyborohydride - Sciencemadness Wiki [sciencemadness.org]

- 9. youtube.com [youtube.com]

- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 11. taylorfrancis.com [taylorfrancis.com]

Removing unreacted cyclohexanecarbaldehyde from piperidinol reaction mixtures

Topic: Removal of Unreacted Cyclohexanecarbaldehyde (CCA) Ticket ID: #CCA-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering difficulty separating unreacted cyclohexanecarbaldehyde (CCA) from a piperidinol derivative reaction mixture (likely a reductive amination product).

CCA (BP ~161°C) is lipophilic and prone to co-eluting with tertiary amines on silica gel. Distillation is often non-viable due to the thermal sensitivity of piperidinol derivatives. This guide prioritizes chemical scavenging and phase-switching techniques over chromatography to ensure high purity and scalability.

Diagnostic Phase: Before You Start

Before applying a purification protocol, verify the impurity profile. CCA oxidizes rapidly in air to cyclohexanecarboxylic acid .

-

Symptom: Broad peak in proton NMR near 12 ppm (Carboxylic Acid) vs. Sharp singlet near 9.6 ppm (Aldehyde).

-

Implication: If the impurity is the acid, a simple basic wash (sat. NaHCO₃) will remove it. If it is the aldehyde, proceed to the protocols below.

Decision Matrix: Selecting Your Protocol

Use the following logic flow to determine the best method for your specific scale and resource availability.

Figure 1: Decision matrix for selecting the optimal purification strategy based on scale and product solubility.

Protocol A: The Bisulfite Adduct (The "Gold Standard")

Best For: Large scale (>5g), lipophilic products, removing bulk aldehyde.

Cyclohexanecarbaldehyde forms a water-soluble sulfonate salt when treated with saturated sodium bisulfite.[1] This moves the impurity from the organic layer (containing your product) to the aqueous layer.

Reagents Required

-

Sodium Bisulfite (NaHSO₃), saturated aqueous solution (freshly prepared).[1][2]

-

Methanol (MeOH) or DMF (as a phase-transfer co-solvent).

-

DCM or Ethyl Acetate (reaction solvent).

Step-by-Step Workflow

-

Dilution: Dissolve your crude reaction mixture in a non-polar solvent (DCM or EtOAc).

-

The "Brindle" Modification: Add a small volume of Methanol (approx. 10% v/v of the organic layer).

-

Why? CCA is lipophilic. The methanol acts as a bridge, allowing the aldehyde to contact the aqueous bisulfite ions [1].

-

-

Adduct Formation: Add 2.0 equivalents (relative to estimated aldehyde) of saturated aqueous NaHSO₃ .

-

Agitation: Shake vigorously in a separatory funnel for 3-5 minutes .

-

Separation:

-

If Solid Forms: Filter the entire biphasic mixture through a coarse fritted funnel or Celite to remove the solid adduct.

-

If Liquid Only: Drain the aqueous layer (contains CCA-bisulfite).

-

-

Wash: Wash the organic layer (containing Piperidinol) once with water and once with brine to remove residual bisulfite.

-

Dry & Concentrate: Dry over Na₂SO₄ and concentrate.

Protocol B: Acid-Base "Phase Switch"

Best For: Lipophilic piperidinol derivatives (e.g., N-benzyl-4-piperidinol). Risk: Do not use if your product is highly water-soluble (amphoteric).

This method exploits the basicity of the piperidine nitrogen.

Step-by-Step Workflow

-

Acidify: Dissolve crude mixture in Et₂O or EtOAc. Add 1M HCl until the aqueous pH is < 2.

-

Wash: Extract the aqueous layer 2x with Et₂O. Discard the organic extracts (contains CCA).

-

Basify: Cool the aqueous layer on ice. Slowly add 4M NaOH or NH₄OH until pH > 12.

-

Recover: Extract the cloudy aqueous mixture 3x with DCM or EtOAc.

-

Finish: Dry combined organics (Na₂SO₄) and concentrate.

Protocol C: Solid-Phase Scavenging (High Precision)

Best For: Final polishing (removing last 1-5%), small scale (<500mg), or library synthesis.

Polymer-supported sulfonyl hydrazides are chemically programmed to "catch" aldehydes irreversibly.

Reagents

-

Resin: PS-TsNHNH₂ (Polystyrene-supported tosyl hydrazine) [2].

-

Loading: Typically 2.0 - 3.0 mmol/g.

Step-by-Step Workflow

-

Calculation: Estimate the amount of unreacted CCA (via NMR integration). Use 3.0 equivalents of resin relative to the aldehyde.

-

Solvation: Dissolve crude mixture in DCM or THF (Resins swell best in these).

-

Incubation: Add resin and a catalytic amount of Acetic Acid (5%). Shake or stir gently at room temperature for 2-4 hours.

-

Filtration: Filter off the resin. The filtrate contains your pure piperidinol.

Comparative Analysis of Methods

| Feature | Bisulfite Wash (Method A) | Acid/Base Extraction (Method B) | Scavenger Resin (Method C) |

| Cost | Very Low | Low | High |

| Scalability | Excellent (kg scale) | Good | Poor (g scale) |

| Selectivity | Specific to Aldehydes | Specific to Basic Amines | Specific to Electrophiles |

| Time | 30 Minutes | 1-2 Hours | 4-12 Hours |

| CCA Removal | ~95-98% | >99% (if product ionizes well) | >99% |

Troubleshooting & FAQ

Q: I tried the bisulfite wash, but the aldehyde is still there.

-

A: Did you add the methanol co-solvent? CCA is lipophilic (LogP ~1.8). Without methanol, it stays in the DCM layer and never touches the aqueous bisulfite. Add 10% MeOH and shake longer [1].

Q: An emulsion formed during the extraction.

-